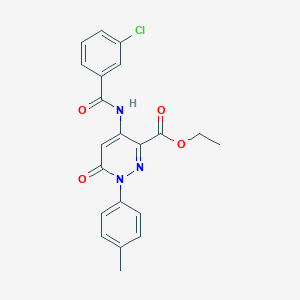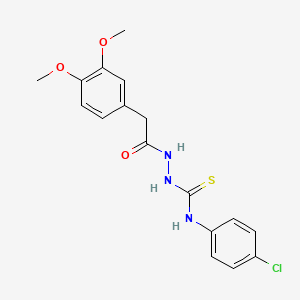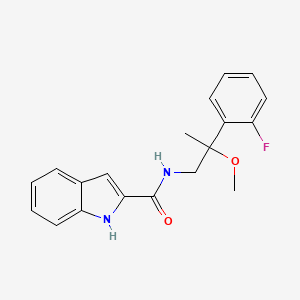![molecular formula C20H20F3N3O3S B2496592 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252841-13-6](/img/structure/B2496592.png)
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of thieno[3,2-d]pyrimidin derivatives often involves multi-step chemical reactions that aim to achieve specific functional groups and structural configurations. One approach involves starting from methyl 3-methoxy-5-methylbenzoate as a key intermediate, leading to the attachment of different aryloxy groups to the pyrimidine ring to produce compounds with potential anticancer activity (Al-Sanea et al., 2020). Another method includes the synthesis of isolated and fused thieno[d]pyrimidine derivatives by reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents, leading to a variety of thieno[d]pyrimidin-5-yl derivatives (El Azab & Elkanzi, 2014).
Molecular Structure Analysis
Molecular structure analysis of thieno[3,2-d]pyrimidin derivatives reveals their intricate configurations and potential for forming stable conformations. The crystal structures of related compounds demonstrate various interactions, such as hydrogen bonding, that stabilize their molecular conformation, indicating the complexity and stability of these molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin derivatives undergo a range of chemical reactions that modify their properties and functionalities. These reactions include condensation with aromatic aldehydes, interaction with benzaldehyde, and formation of Schiff's bases, leading to the creation of various derivatives with potential pharmacological activities (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidin derivatives, such as their crystalline structures and thermal stability, are crucial for understanding their behavior and potential applications. X-ray diffraction and other spectroscopic methods are commonly used to characterize these properties, revealing detailed insights into their molecular arrangements and stability (Peterson et al., 2011).
Applications De Recherche Scientifique
1. Anticancer Activity
Research has shown that certain derivatives of thieno[3,2-d]pyrimidine exhibit anticancer activity. For instance, compounds synthesized using aryloxy groups attached to the C2 of the pyrimidine ring in related structures have demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
2. Synthesis of N-Heteroaryl Derivatives
The compound's structure has facilitated the synthesis of new compounds derived from thieno[d]pyrimidines. This includes the formation of both isolated and fused thieno[d]pyrimidine derivatives, highlighting the compound's utility in the synthesis of complex molecular structures (El Azab & Elkanzi, 2014).
3. Radioligand Imaging with PET
Related compounds, such as those within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been reported as selective ligands of the translocator protein (18 kDa), crucial for positron emission tomography (PET) imaging. This indicates potential applications in diagnostic imaging and neuroscience research (Dollé et al., 2008).
4. Synthesis of Other Derivatives
Research has also focused on synthesizing various derivatives of thieno[3,2-d]pyrimidine, demonstrating its versatility in forming compounds with different functional groups. These derivatives have shown potent anticancer activity, comparable to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-12(2)7-9-25-18(28)17-15(8-10-30-17)26(19(25)29)11-16(27)24-14-6-4-3-5-13(14)20(21,22)23/h3-6,8,10,12,17H,7,9,11H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOAASCYSGEIF-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)



![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)
